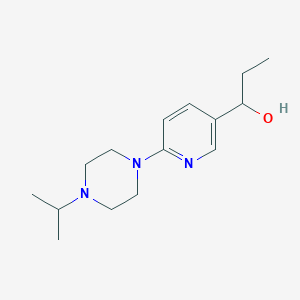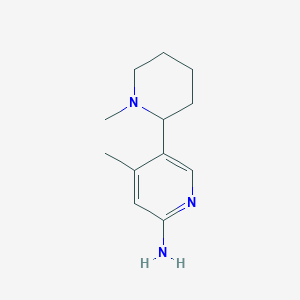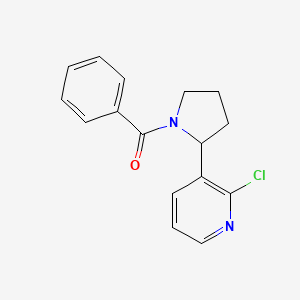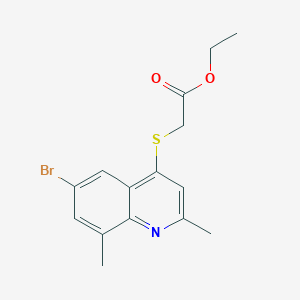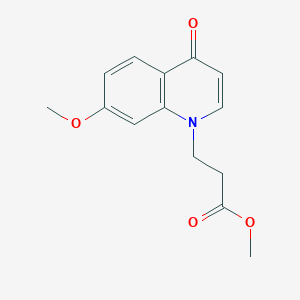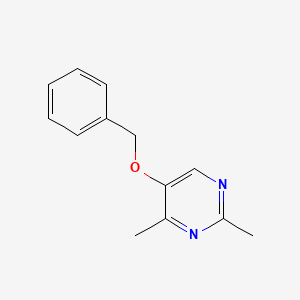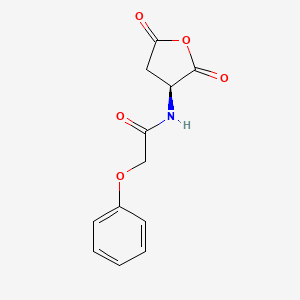
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The tert-butyl group attached to the triazole ring enhances the compound’s stability and lipophilicity, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine can be synthesized through various methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper catalyst and proceeds under mild conditions to yield the triazole ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the synthesis . These methods often employ tert-butyl azide and propargylamine as starting materials, with copper(I) bromide as the catalyst.
化学反応の分析
Types of Reactions
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.
科学的研究の応用
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole: Lacks the tert-butyl group, making it less lipophilic and stable.
1-(tert-Butyl)-1H-1,2,4-triazole: Similar structure but different nitrogen atom arrangement, leading to distinct chemical properties.
tert-Butyl-substituted indoles: Share the tert-butyl group but have a different core structure, resulting in different biological activities.
Uniqueness
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it a valuable compound for various applications, particularly in drug development and material science.
特性
分子式 |
C6H12N4 |
|---|---|
分子量 |
140.19 g/mol |
IUPAC名 |
1-tert-butyltriazol-4-amine |
InChI |
InChI=1S/C6H12N4/c1-6(2,3)10-4-5(7)8-9-10/h4H,7H2,1-3H3 |
InChIキー |
KNTUATHZJKDFSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=C(N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




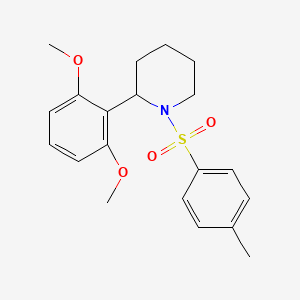
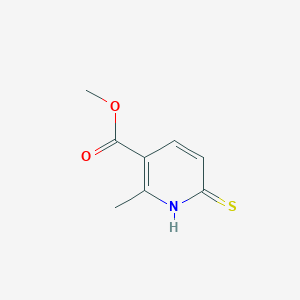

![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
